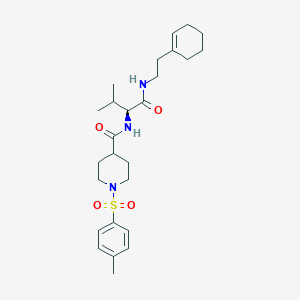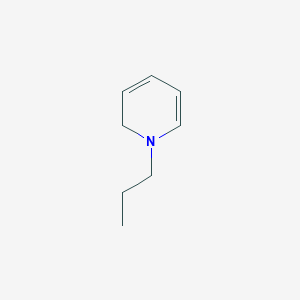
1-Propyl-1,2-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1,2-dihydropyridine is a heterocyclic compound belonging to the dihydropyridine family. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. The 1,2-dihydropyridine scaffold has been explored for its potential in synthesizing various alkaloids and other biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propyl-1,2-dihydropyridine can be synthesized through several methods. One common approach involves the cycloisomerization of aziridinyl propargylic esters using platinum (II) catalysis . Another method includes the radical deoxygenation process on 3-azatricyclo[2.2.1.02,6]heptan-5-ols using tributyltin hydride .
Industrial Production Methods: Industrial production of 1,2-dihydropyridines often involves multicomponent reactions (MCRs) due to their efficiency and high yield. These methods are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
1-Propyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions include pyridine, piperidine, and other substituted derivatives .
Scientific Research Applications
1-Propyl-1,2-dihydropyridine has diverse applications in scientific research:
Mechanism of Action
1-Propyl-1,2-dihydropyridine exerts its effects by interacting with molecular targets such as voltage-gated L-type calcium channels. By blocking these channels, it reduces calcium ion influx into cells, leading to vasodilation and decreased blood pressure . This mechanism is similar to other dihydropyridines used as calcium channel blockers .
Comparison with Similar Compounds
1,4-Dihydropyridine: Known for its role in synthesizing drugs like nifedipine and amlodipine.
Pyridine: A six-membered nitrogen heterocycle with significant biological activity.
Piperidine: A saturated six-membered nitrogen heterocycle used in various pharmaceuticals.
Uniqueness: 1-Propyl-1,2-dihydropyridine is unique due to its specific structural configuration, which allows it to participate in distinct chemical reactions and exhibit unique biological activities compared to its analogs .
Properties
CAS No. |
920008-19-1 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.20 g/mol |
IUPAC Name |
1-propyl-2H-pyridine |
InChI |
InChI=1S/C8H13N/c1-2-6-9-7-4-3-5-8-9/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
BFEHJRCAUOMQSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7Z)-7-(4-fluorobenzylidene)-3-(2-fluorophenyl)-3,4-dihydro-2H-imidazo[2,1-b][1,3,5]thiadiazin-6(7H)-one](/img/structure/B12630151.png)
![4-[Dimethyl(phenyl)silyl]-1-phenyl-3-(trimethylsilyl)-1H-pyrazole](/img/structure/B12630157.png)
![4-[Tert-butoxycarbonyl-(4-chloro-benzyl)-amino]-benzoic acid ethyl ester](/img/structure/B12630159.png)
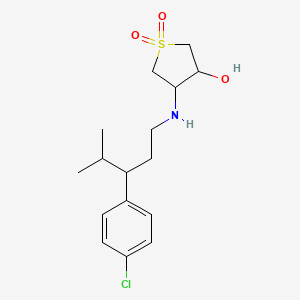
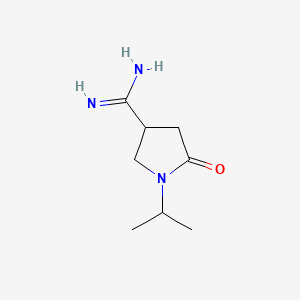

![3,5-Bis[2-(3,4-dimethoxyphenyl)ethenyl]pyridine](/img/structure/B12630177.png)
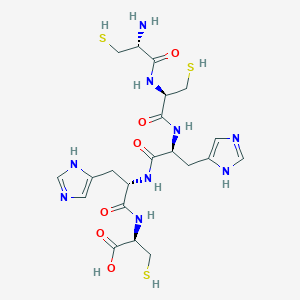
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-1,3-benzothiazole-4-carbonitrile](/img/structure/B12630191.png)
![5-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-dimethyl-5,7-dihydro-1H-pyrrolo[2,3-d]pyrimidine-2,4,6(3H)-trione](/img/structure/B12630195.png)
![Hexahydrospiro[cyclopentane-1,3'(4'H)-pyrrolo[1,2-a]pyrazine]](/img/structure/B12630196.png)
![2-(3,5-Dimethoxyphenoxy)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B12630202.png)
![N-(cyclopropylmethyl)-7-iodo-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B12630206.png)
